2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)-1-(piperidin-1-yl)ethanone
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Overview
Description
2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)-1-(piperidin-1-yl)ethanone is a synthetic organic compound that features a triazole ring, a thioether linkage, and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)-1-(piperidin-1-yl)ethanone typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents under controlled conditions.
Thioether Formation: The triazole ring is then reacted with a thiol compound to form the thioether linkage. This step often requires the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction.
Piperidine Introduction: The final step involves the introduction of the piperidine moiety through a nucleophilic substitution reaction. This can be achieved by reacting the intermediate compound with piperidine under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)-1-(piperidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The piperidine moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Bases: Sodium hydroxide, potassium carbonate
Major Products Formed
Sulfoxides and Sulfones: Formed from oxidation reactions
Alcohols and Amines: Formed from reduction reactions
Substituted Derivatives: Formed from nucleophilic substitution reactions
Scientific Research Applications
2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)-1-(piperidin-1-yl)ethanone has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Pharmaceuticals: It is investigated for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or catalytic activity.
Mechanism of Action
The mechanism of action of 2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)-1-(piperidin-1-yl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The triazole ring and piperidine moiety are key functional groups that facilitate binding to these targets, leading to modulation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(4-methyl-4H-1,2,4-triazol-3-yl)ethanone: Lacks the thioether and piperidine moieties, resulting in different chemical properties and biological activities.
2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethanol: Contains a hydroxyl group instead of the piperidine moiety, leading to different reactivity and applications.
Uniqueness
2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)-1-(piperidin-1-yl)ethanone is unique due to the combination of the triazole ring, thioether linkage, and piperidine moiety. This unique structure imparts specific chemical and biological properties that make it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-1-piperidin-1-ylethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4OS/c1-13-8-11-12-10(13)16-7-9(15)14-5-3-2-4-6-14/h8H,2-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWOCWBHHKDVOPR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SCC(=O)N2CCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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